Benzene, (2-ethoxyethyl)-
Overview
Description
“Benzene, (2-ethoxyethyl)-” is a chemical compound with the formula C10H14O . It’s also known as Ethyl phenethyl ether . The molecular weight of this compound is 150.2176 .
Molecular Structure Analysis
The molecular structure of “Benzene, (2-ethoxyethyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
“Benzene, (2-ethoxyethyl)-” is a nonpolar molecule and is usually a colorless liquid . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .
Scientific Research Applications
Ethoxybromination of Enamides : Nocquet‐Thibault et al. (2013) demonstrated that using (diacetoxyiodo)benzene in conjunction with simple bromide salts in ethanol allows for the regioselective ethoxybromination of a wide range of enamides. This results in the production of α-bromo hemiaminals, which can be used in various transformations (Nocquet‐Thibault et al., 2013).
Photooxidative Behavior of Diethyl Sulfide : Clennan and Greer (1996) investigated the reactions of singlet oxygen with diethyl sulfide (Et(2)S) in benzene alcohol mixtures. They found that the rate constants of product formation in benzene/methanol mixtures depend on methanol concentration and the alcohols' ability to suppress physical quenching (Clennan & Greer, 1996).
Quantification of BTEX in Ambient Air : Baimatova et al. (2016) developed a method for quantifying Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in ambient air. This method is simpler and more budget-friendly compared to standard analytical methods and is based on SPME and GC-MS (Baimatova et al., 2016).
Transformations of Diethyl 2-Ethoxymethylenemalonate : Bazhin et al. (2012) described a unique transformation of diethyl 2-ethoxymethylenemalonate into triethyl 1,3,5-benzenetricarboxylate. This reaction proceeds in water without any catalyst, showcasing a practical and convenient process (Bazhin et al., 2012).
Palladium(II) Separation with 1,2-Bis(2-methoxyethylthio)benzene : Traeger et al. (2012) investigated the use of 1,2-bis(2-methoxyethylthio)benzene as a novel solvent extractant for Pd(II). This approach is aimed at the selective recovery of palladium from spent automotive catalysts (Traeger et al., 2012).
Safety And Hazards
While specific safety and hazard information for “Benzene, (2-ethoxyethyl)-” is not available, benzene, a key component of this compound, is known to be highly flammable and harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . Workers are advised to avoid exposure, contact with skin and eyes, and inhalation of vapor or mist .
properties
IUPAC Name |
2-ethoxyethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUZJVSFHZOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061993 | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (2-ethoxyethyl)- | |
CAS RN |
1817-90-9 | |
Record name | (2-Ethoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.